N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
Potent inhibitor of the c-Src and Abl kinase domains in the inactive DFG Asp-out conformation; Regulator of the IRE1α endoribonuclease; High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
1157857-37-8
VCID:
VC0006371
InChI:
InChI=1S/C35H37N9O2/c1-24-6-11-28(39-34(45)26-9-7-25(8-10-26)22-44-19-17-43(2)18-20-44)21-31(24)41-32-30(5-4-16-36-32)33-37-23-38-35(42-33)40-27-12-14-29(46-3)15-13-27/h4-16,21,23H,17-20,22H2,1-3H3,(H,36,41)(H,39,45)(H,37,38,40,42)
SMILES:
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC
Molecular Formula:
C35H37N9O2
Molecular Weight:
615.7 g/mol
N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide
CAS No.: 1157857-37-8
Inhibitors
VCID: VC0006371
Molecular Formula: C35H37N9O2
Molecular Weight: 615.7 g/mol
CAS No. | 1157857-37-8 |
---|---|
Product Name | N-{3-[(3-{4-[(4-Methoxyphenyl)amino]-1,3,5-Triazin-2-Yl}pyridin-2-Yl)amino]-4-Methylphenyl}-4-[(4-Methylpiperazin-1-Yl)methyl]benzamide |
Molecular Formula | C35H37N9O2 |
Molecular Weight | 615.7 g/mol |
IUPAC Name | N-[3-[[3-[4-(4-methoxyanilino)-1,3,5-triazin-2-yl]pyridin-2-yl]amino]-4-methylphenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
Standard InChI | InChI=1S/C35H37N9O2/c1-24-6-11-28(39-34(45)26-9-7-25(8-10-26)22-44-19-17-43(2)18-20-44)21-31(24)41-32-30(5-4-16-36-32)33-37-23-38-35(42-33)40-27-12-14-29(46-3)15-13-27/h4-16,21,23H,17-20,22H2,1-3H3,(H,36,41)(H,39,45)(H,37,38,40,42) |
Standard InChIKey | GYWHBDTXHKFFLF-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=C(C=CC=N4)C5=NC(=NC=N5)NC6=CC=C(C=C6)OC |
Description | Potent inhibitor of the c-Src and Abl kinase domains in the inactive DFG Asp-out conformation; Regulator of the IRE1α endoribonuclease; High Quality Biochemicals for Research Uses |
Synonyms | N-[3-[[3-[4-[(4-Methoxyphenyl)amino]-1,3,5-triazin-2-yl]-2-pyridinyl]amino]-4-methylphenyl]-4-[(4- methyl-1-piperazinyl)methyl]-benzamide |
PubChem Compound | 25195368 |
Last Modified | Nov 11 2021 |
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